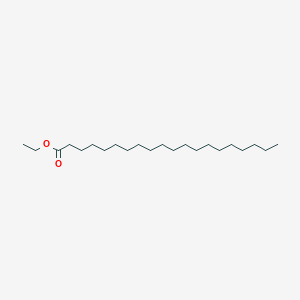

Ethyl arachidate

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ethyl arachidate can be synthesized through the esterification of arachidic acid with ethanol. This reaction typically involves the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to the ester .

Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction is conducted in large reactors with continuous stirring and heating to maintain the desired temperature and reaction conditions. The product is then purified through distillation or other separation techniques to obtain high-purity this compound .

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl arachidate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to arachidic acid and ethanol.

Oxidation: this compound can be oxidized to produce corresponding fatty acid derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding alcohol.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Hydrolysis: Arachidic acid and ethanol.

Oxidation: Fatty acid derivatives.

Reduction: Corresponding alcohols.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1.1 Anti-Inflammatory and Analgesic Properties

Recent studies have highlighted the anti-inflammatory and analgesic effects of ethyl arachidate. A significant study isolated this compound from Cameroonian propolis and evaluated its effects in animal models. The results indicated that this compound exhibits both acute and chronic anti-inflammatory properties, as well as central analgesic effects.

- Study Overview :

- Methodology : The compound was tested on rats using various models such as carrageenan-induced paw edema and xylene-induced ear edema.

- Results : The maximum inhibition observed was 62.5% for paw edema at a dose of 50 mg/kg, demonstrating its potential as an alternative to conventional anti-inflammatory drugs, which often have severe side effects .

| Test Type | Dose (mg/kg) | Inhibition (%) |

|---|---|---|

| Carrageenan-induced paw edema | 50 | 62.5 |

| Xylene-induced ear edema | 50 | 54.5 |

| Cotton pellet-induced granuloma | 50 | 47.4 |

Biochemical Applications

This compound serves as a molecular tool in various biochemical applications due to its structural characteristics.

2.1 Drug Delivery Systems

This compound has been utilized in designing polymer-lipid hybrid nanoparticles aimed at enhancing drug delivery across the blood-brain barrier (BBB). This application is particularly relevant in the treatment of glioblastoma, where effective drug delivery is crucial.

- Case Study :

Chemical Applications

This compound is also involved in various chemical processes and formulations.

3.1 Synthesis of Lipid-Based Formulations

The compound is used in synthesizing lipid-based formulations that can enhance the solubility and bioavailability of poorly soluble drugs. Its properties make it suitable for creating stable emulsions and liposomes.

Wirkmechanismus

The mechanism of action of ethyl arachidate involves its interaction with lipid membranes and enzymes involved in lipid metabolism. It can be incorporated into lipid bilayers, affecting membrane fluidity and permeability. Additionally, this compound can be metabolized by enzymes such as lipases and esterases, leading to the release of arachidic acid and ethanol, which can further participate in various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Ethyl arachidate can be compared with other long-chain fatty acid esters such as:

Mthis compound: Similar in structure but with a methyl group instead of an ethyl group.

Ethyl oleate: Another long-chain fatty acid ester with an unsaturated bond.

Ethyl stearate: A saturated fatty acid ester with a shorter carbon chain.

Uniqueness: this compound is unique due to its long carbon chain and saturated nature, which imparts specific physical and chemical properties. Its high molecular weight and hydrophobicity make it suitable for applications requiring long-chain fatty acid esters .

Biologische Aktivität

Ethyl arachidate, a fatty acid ethyl ester, has garnered attention in various fields of biological research due to its significant biological activities. This article explores its biological properties, including anti-inflammatory and analgesic effects, its role in fatty acid metabolism, and its potential applications in drug delivery systems.

- Chemical Formula : C22H44O2

- Molecular Weight : 344.57 g/mol

- CAS Number : 18281-05-5

- Structure : this compound is an ester formed from arachidic acid and ethanol.

1. Fatty Acid Ethyl Ester (FAEE) Synthesis and Role

This compound is predominantly found as a fatty acid ethyl ester in human tissues, particularly the brain. A study indicated that it constitutes up to 77.4% of total FAEE in the human brain, significantly higher than in other tissues. This suggests a preferential incorporation of arachidonic acid into newly synthesized FAEEs within the brain, highlighting its potential role in neurological functions and signaling pathways .

2. Anti-Inflammatory Effects

Research has demonstrated that this compound exhibits notable anti-inflammatory properties. In a study involving carrageenan-induced paw edema in rats, different dosages (12.5 mg/kg, 25 mg/kg, and 50 mg/kg) were administered. The results showed:

- Maximum Inhibition :

- 62.5% at 50 mg/kg for paw edema.

- 54.5% for xylene-induced ear edema.

- 47.4% for cotton pellet-induced granuloma formation.

These results indicate that this compound can effectively reduce inflammation through various mechanisms .

3. Analgesic Properties

In addition to its anti-inflammatory effects, this compound has been shown to possess analgesic properties. In the same study, the hot plate test revealed that treatment with this compound significantly increased pain threshold compared to controls, suggesting central analgesic activity .

Table of Biological Activities

| Activity Type | Test Model | Dosage (mg/kg) | Maximum Effect (%) |

|---|---|---|---|

| Anti-inflammatory | Carrageenan-induced paw edema | 50 | 62.5 |

| Anti-inflammatory | Xylene-induced ear edema | 50 | 54.5 |

| Anti-inflammatory | Cotton pellet-induced granuloma | 50 | 47.4 |

| Analgesic | Hot plate test | 50 | Increased latency |

Case Study: Neurological Implications

A postmortem analysis of human brain samples indicated that this compound is the predominant FAEE species, suggesting its potential involvement in neurochemical processes and signaling pathways related to alcohol metabolism and neuroprotection . The high concentration of this compound in the brain may imply a protective role against neurodegenerative conditions or alcohol-related damage.

Case Study: Drug Delivery Systems

Recent research has explored the use of this compound in developing nanoparticles aimed at crossing the blood-brain barrier for targeted drug delivery in glioblastoma treatment. The inclusion of this compound enhances drug encapsulation efficiency and targeting capabilities due to its lipid-like properties . This application highlights its potential utility beyond traditional pharmacological roles.

Eigenschaften

IUPAC Name |

ethyl icosanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H44O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h3-21H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBKSMWBLSBAFBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H44O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50171335 | |

| Record name | Ethyl arachidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50171335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18281-05-5 | |

| Record name | Ethyl eicosanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18281-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl arachidate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018281055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl arachidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50171335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL ARACHIDATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KKI20ZX76X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Ethyl arachidate being identified in Mucuna flagellipes seeds?

A1: The identification of this compound in Mucuna flagellipes seeds by GC-MS analysis contributes to the understanding of the phytochemical profile of this plant. [] This is particularly interesting because M. flagellipes is used in traditional medicine in Nigeria. The presence of this compound, along with other esters and carboxylic acids, may contribute to the aroma enhancement properties of the seeds when used in soups. [] Further research is needed to determine the specific biological activities and potential applications of this compound and other identified compounds in M. flagellipes.

Q2: Are there any analytical challenges in studying this compound?

A3: this compound, being a long-chain fatty acid ester, can be challenging to isolate and characterize from complex mixtures. [] In the study on Buddleja cordata subsp. cordata, researchers utilized a combination of bioassay-guided fractionation, HPLC, and GC-MS analysis to identify and characterize this compound alongside other similar esters. [] This highlights the need for sophisticated analytical techniques to accurately identify and quantify these compounds in various matrices.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.